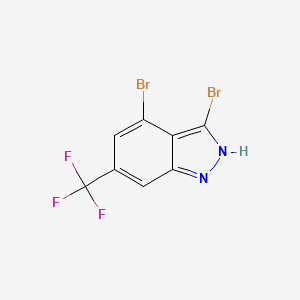

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole

Description

Properties

IUPAC Name |

3,4-dibromo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F3N2/c9-4-1-3(8(11,12)13)2-5-6(4)7(10)15-14-5/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUKZFRFMRMFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646799 | |

| Record name | 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-43-7 | |

| Record name | 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-dibromo-6-(trifluoromethyl)-1H-indazole typically starts from appropriately substituted indazole precursors bearing the trifluoromethyl group at the 6-position. The key steps include:

- Halogenation (bromination) at the 3- and 4-positions on the indazole ring.

- Introduction of the trifluoromethyl group either prior to or after halogenation.

- Use of palladium-catalyzed cross-coupling reactions for further functionalization if needed.

Halogenation and Functional Group Introduction

A patent (CN107805221A) describes a versatile method for preparing 1H-indazole derivatives involving halogenation reactions on substituted precursors. Specifically, when the substituent R1 is a halogen atom, the compound of formula (A2) undergoes halogenation to yield the desired halogenated intermediate (formula B), which is then further transformed into the indazole derivative by diazotization and cyclization reactions. This method is noted for its short synthetic route and high yield, making it suitable for industrial production.

Specific Preparation of 6-(Trifluoromethyl)-1H-indazole Derivatives

Research literature and chemical supplier data provide detailed protocols for preparing 6-(trifluoromethyl)-1H-indazole derivatives, which serve as key intermediates for further bromination to yield the dibromo compound:

A typical procedure involves the palladium-catalyzed borylation of 4-bromo-6-(trifluoromethyl)-1H-indazole using bis(pinacolato)diboron and potassium acetate in dimethyl sulfoxide under microwave irradiation at 100°C for extended hours. This reaction yields boronate esters, which can be further functionalized.

Subsequent bromination at the 3-position can be achieved by electrophilic bromination under controlled conditions, ensuring selective dibromination at the 3 and 4 positions.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps related to the preparation of 6-(trifluoromethyl)-1H-indazole derivatives, which are precursors or closely related to the target compound:

Mechanistic Insights and Industrial Relevance

The halogenation step is critical for regioselectivity, often controlled by the electronic effects of the trifluoromethyl substituent and existing halogens on the ring.

The diazotization and cyclization method described in CN107805221A allows for efficient ring closure to form the indazole core after halogenation, improving overall yield and scalability.

Microwave-assisted palladium-catalyzed reactions significantly reduce reaction times and improve yields, making these methods attractive for industrial scale synthesis.

Summary of Preparation Methodology

| Stage | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting Material | 6-(Trifluoromethyl)-1H-indazole or 4-bromo-6-(trifluoromethyl)-1H-indazole | Commercially available or synthesized via known methods | Base structure for further bromination |

| Halogenation (Bromination) | Selective bromination at 3- and 4-positions | Brominating agents (e.g., NBS or Br2), controlled temperature | Formation of 3,4-dibromo derivative |

| Diazotization & Cyclization | Conversion of halogenated intermediates to indazole core via diazotization and ring closure | Sodium nitrite, acid medium, nitrite presence | Efficient ring closure, high yield |

| Palladium-catalyzed coupling | Functionalization via Suzuki or borylation reactions for further modifications | PdCl2(dppf), boronic acids, bases, microwave | High yield, shortened reaction times |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of debrominated or partially reduced products.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique chemical structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry: In the industrial sector, 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Substituent Effects on Bioactivity

Halogenation Patterns

- 4-Bromo-1H-indazole (C₇H₅BrN₂; MW 199.03 g/mol) : Evidence from TC&TC (2018) highlights that bromine at position 4 enhances inhibition efficiency compared to chloro or fluoro analogs. The larger atomic radius and stronger electron-withdrawing effects of bromine improve binding to biological targets .

- 6-Bromo-4-fluoro-1H-indazole (C₇H₄BrFN₂; MW 217.02 g/mol) : This dihalogenated indazole (Br at 6, F at 4) is used in drug development, with purity ≥98% (HPLC). Its activity may arise from synergistic electronic effects of halogens .

- 3-Bromo-4-chloro-6-methoxy-1H-indazole (C₈H₆BrClN₂O; MW 261.50 g/mol) : The methoxy group at position 6 introduces electron-donating properties, contrasting with the trifluoromethyl group in the main compound. This may reduce acidity and alter solubility .

Functional Group Influence

- Trifluoromethyl (-CF₃) vs. However, -CF₃ offers better metabolic stability in drug candidates .

- Methyl (-CH₃) vs. Amino (-NH₂): 4-Methyl-1H-indazole (C₈H₈N₂): Methyl groups enhance lipophilicity but lack the polar interactions of -NH₂ or -CF₃. 4-Amino-1H-indazole (C₇H₇N₃): The amino group increases solubility and hydrogen-bonding capacity, beneficial for aqueous bioavailability .

Structural and Physicochemical Properties

Table 1 summarizes key parameters of 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole and its analogs:

Research Findings on Analogous Compounds

- Inhibition Efficiency : Brominated indazoles (e.g., 4-Bromo-1H-indazole) outperform chloro and fluoro derivatives in corrosion inhibition studies, attributed to bromine’s polarizability and steric effects .

- Synthetic Utility : 6-Bromo-4-fluoro-1H-indazole is a key intermediate in synthesizing kinase inhibitors like Binimetinib and Selumetinib, highlighting the importance of halogen positioning .

- Agrochemical Potential: Methoxy-substituted indazoles (e.g., 3-Bromo-4-chloro-6-methoxy-1H-indazole) are explored for pesticidal activity, though their electron-donating groups may limit stability compared to -CF₃ analogs .

Biological Activity

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C8H3Br2F3N2

- CAS Number : 1000342-43-7

- Molecular Weight : 310.93 g/mol

The biological activity of 3,4-dibromo-6-(trifluoromethyl)-1H-indazole is primarily attributed to its ability to interact with multiple molecular targets. The compound's electronic structure allows it to participate in various biochemical pathways:

- Electrophilic Interactions : The trifluoromethyl group increases the electrophilicity of the compound, facilitating its reaction with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes, leading to altered metabolic pathways.

Antimicrobial Activity

Research indicates that 3,4-dibromo-6-(trifluoromethyl)-1H-indazole exhibits notable antimicrobial properties. It has been tested against various pathogens, showing promising results particularly against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis.

The compound's activity against these protozoa is significantly enhanced compared to standard indazole derivatives, indicating that structural modifications contribute to increased potency.

Anticancer Activity

The indazole scaffold is known for its anticancer potential. Studies have demonstrated that derivatives of indazole can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds similar to 3,4-dibromo-6-(trifluoromethyl)-1H-indazole can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

- Apoptotic Pathways : Indazole derivatives have been shown to activate caspases, leading to programmed cell death in tumor cells.

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various indazole derivatives, including 3,4-dibromo-6-(trifluoromethyl)-1H-indazole. The findings highlighted the compound's superior activity against protozoan infections when compared to other derivatives:

- Synthesis Methodology : The compound was synthesized using a straightforward electrophilic substitution reaction.

- Biological Testing : In vitro assays revealed that the compound's modifications significantly enhance its bioactivity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of 3,4-dibromo-6-(trifluoromethyl)-1H-indazole is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Studies are ongoing to evaluate how well the compound is absorbed in biological systems and its distribution across tissues.

- Metabolism and Excretion : Initial assessments suggest that metabolic pathways may involve oxidation and reduction reactions typical for halogenated compounds.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole, and how can purity be ensured?

To synthesize 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole, Friedel-Crafts trifluoromethylthiolation or condensation reactions using trifluoromethyl-containing precursors are viable. For example, trifluoromethylthio-saccharin in 2,2,2-trifluoroethanol (TFE) has been used for regioselective functionalization of indazole derivatives, achieving 70% yield for similar compounds . Post-synthesis, purity can be ensured via column chromatography followed by recrystallization. Analytical techniques like HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical for validation.

Q. What spectroscopic methods are recommended for structural characterization?

- 1H/13C NMR : Identify substitution patterns (e.g., bromo and trifluoromethyl groups cause distinct deshielding).

- IR Spectroscopy : Detect functional groups (C-F stretch ~1100–1200 cm⁻¹; C-Br ~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C8H5Br2F3N2: calc. 352.879, obs. 352.880).

- X-ray Crystallography : Resolve steric effects from bromine substituents .

Q. How do the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the indazole core, directing electrophilic substitution to the 4-position. Bromine atoms at 3,4-positions act as leaving groups in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids under Pd(PPh3)4 catalysis (80°C, DMF/H2O) yields biaryl derivatives, though steric hindrance may reduce yields (~50–60%) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Contradictions in bioactivity (e.g., kinase inhibition vs. off-target effects) require orthogonal assays:

- Kinase Profiling : Use radiometric assays (e.g., 33P-ATP incorporation) to confirm FGFR1 inhibition (IC50 ≤ 50 nM).

- Cellular Validation : Compare antiproliferative effects in FGFR1-overexpressing vs. knockout cell lines .

- Molecular Dynamics (MD) : Simulate binding modes to explain discrepancies between in vitro and in vivo data .

Q. What strategies mitigate steric hindrance during functionalization of the 3,4-dibromo substituents?

- Protecting Groups : Temporarily mask the trifluoromethyl group with silyl ethers to reduce steric bulk during bromine substitution.

- Microwave-Assisted Synthesis : Enhance reaction rates (e.g., 150°C, 30 min) for Pd-catalyzed couplings, achieving ~70% yield .

- Bulky Ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates in sterically crowded environments .

Q. How does this compound interact with ion channels or receptors in neurological studies?

Structural analogs (e.g., NS5806) modulate K+ channels via hydrophobic interactions with the trifluoromethyl group. Electrophysiology (patch-clamp) in HEK293 cells expressing Kv4.3 channels shows EC50 ~1.2 μM. Competitive binding assays (ITC) reveal ΔG = −9.8 kcal/mol, driven by halogen bonding with bromine substituents .

Q. What computational tools predict SAR for brominated trifluoromethyl-indazoles?

- QSAR Models : Train on datasets (n ≥ 50) using ML algorithms (Random Forest, R² ≥ 0.85) to correlate logP and IC50.

- Docking (AutoDock Vina) : Screen against FGFR1 (PDB: 3GQI) to prioritize substituents at the 6-position .

- ADMET Prediction : SwissADME estimates high membrane permeability (LogP = 2.8) but moderate hepatic clearance (CLhep = 15 mL/min/kg) .

Methodological Considerations

8. Designing experiments to assess metabolic stability in hepatic models:

- Microsomal Incubations : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM). Monitor degradation via LC-MS/MS (t1/2 = 45 min suggests CYP3A4 liability).

- CYP Inhibition Assays : IC50 >10 μM indicates low risk of drug-drug interactions .

9. Resolving low yields in nucleophilic aromatic substitution (SNAr):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.